1-(2,2-dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

Molecular Structure Analysis

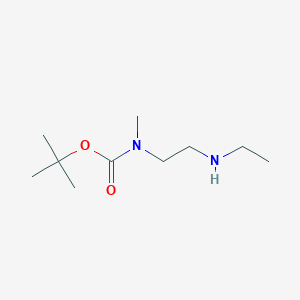

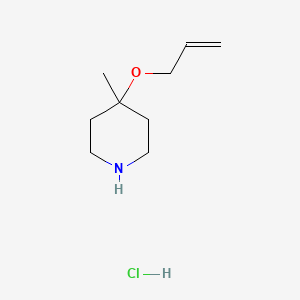

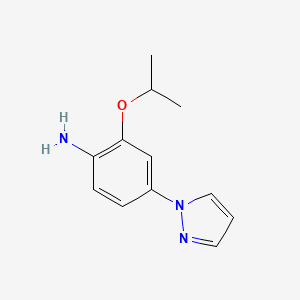

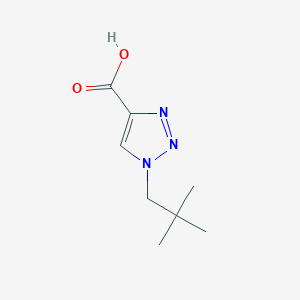

The molecular structure of this compound would consist of a triazole ring attached to a carboxylic acid group and a 2,2-dimethylpropyl group. The exact spatial arrangement would depend on the specific isomer of the compound .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the triazole ring can participate in hydrogen bonding . The carboxylic acid group can undergo typical acid-base reactions, and can also be reduced to an alcohol or converted into an amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . Triazoles are generally stable and resistant to oxidation and reduction .Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been explored for creating peptidomimetics or biologically active compounds. A specific protocol utilizing ruthenium-catalyzed cycloaddition has been developed to produce a protected version of this triazole amino acid, useful in synthesizing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of 1,4-Disubstituted-1,2,3-triazole Derivatives

Research into the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives, which can be related to the core structure of our compound, has demonstrated the versatility of triazole compounds in organic synthesis. These compounds were synthesized using a 1,3-dipolar cycloaddition, showcasing the functional adaptability of triazole derivatives in creating diverse molecular structures (Zhou Zhi-ming, 2010).

Palladium-Catalyzed One-Pot Synthesis

A one-pot synthesis method for 4-aryl-1H-1,2,3-triazoles from dibromopropanoic acids and sodium azide has been developed, illustrating the triazole's capacity for complex formation through efficient synthetic pathways. This method highlights the potential for rapid and efficient synthesis of triazole derivatives for further application in various fields of research and development (Wensheng Zhang et al., 2009).

Cross-Coupling Reactions for Substituted Nicotinic Acids and Triazoles

The carboxylic acid anion moiety of triazole derivatives has been used in cross-coupling reactions to produce substituted nicotinic acids and triazoles. This application showcases the triazole ring's role in regioselective synthesis, opening up new pathways for creating compounds with specified substituent patterns (Houpis et al., 2010).

Efficient Regioselective Synthesis

The regioselective synthesis of triazole derivatives emphasizes the strategic utility of triazole as a core structure for developing new compounds with potential biological or material applications. The ability to direct the synthesis towards specific regioisomers allows for the precise design of compounds for targeted research and development efforts (Mansueto et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2,2-dimethylpropyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)5-11-4-6(7(12)13)9-10-11/h4H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPRHXLFREVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)